(e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid
Description
(E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid (CAS: 203505-84-4, molecular formula: C₁₁H₁₀O₃, molecular weight: 190.19) is a structurally distinct compound featuring a conjugated acrylic acid moiety linked to a 2,3-dihydrobenzofuran ring. It is synthesized via a Knoevenagel condensation between 2,3-dihydrobenzofuran-5-carbaldehyde and malonic acid in pyridine with piperidine catalysis, achieving a 78% yield . Key spectral data, including ¹H NMR (δ 7.73 ppm, d, J = 15.9 Hz for the α,β-unsaturated proton), confirm its stereochemistry and purity (>95%) . The compound is strictly for research use, with storage recommendations at –80°C (6 months) or –20°C (1 month) in solution form .
Properties
IUPAC Name |
(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-11(13)4-2-8-1-3-10-9(7-8)5-6-14-10/h1-4,7H,5-6H2,(H,12,13)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKNRFWCOVWKHJ-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C1C=C(C=C2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901220678 | |
| Record name | (2E)-3-(2,3-Dihydro-5-benzofuranyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901220678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203505-84-4, 198707-57-2 | |
| Record name | (2E)-3-(2,3-Dihydro-5-benzofuranyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203505-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(2,3-Dihydro-5-benzofuranyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901220678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-3-(2,3-Dihydrobenzofuran-5-yl)propenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 198707-57-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acrylic Acid Moiety: The benzofuran derivative is then subjected to a Heck reaction with acrylic acid or its derivatives in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility or creating prodrug derivatives.
-
Reactants : Methanol, sulfuric acid (catalyst)
-
Conditions : Reflux at 65°C for 4–6 hours
-
Yield : >85%
-
Product : Methyl (E)-3-(2,3-dihydrobenzofuran-5-yl)acrylate
| Parameter | Value |
|---|---|
| Catalyst | H₂SO₄ (1–2 mol%) |
| Solvent | Methanol |
| Temperature | 65°C |
| Reaction Time | 4–6 hours |
Michael Addition
The α,β-unsaturated carbonyl system facilitates nucleophilic additions. This reaction is exploited to synthesize complex heterocycles or branched derivatives.
Key findings ():
-
Nucleophiles : Amines, thiols, or enolates
-
Base : Triethylamine or DBU
-
Solvent : THF or DCM at 0–25°C
-
Stereoselectivity : Anti-addition dominates due to steric effects from the dihydrobenzofuran ring.
Representative reaction :
(E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid + Benzylamine → β-Amino acid derivative
| Parameter | Value |
|---|---|
| Yield | 70–78% |
| Diastereomeric Ratio (dr) | 85:15 |
Aldol Condensation
The acrylic acid moiety participates in base-catalyzed aldol reactions with aldehydes or ketones, forming extended conjugated systems.
-
Conditions : KF (2.5 eq), Pd₂(dba)₃ catalyst in DMF at 95–100°C
-
Substrates : Arylboronic acids (e.g., biphenylboronic acid)
-
Yield : Up to 98% for biphenyl derivatives
Example product :
(E)-3-(6-Methoxy-[1,1′:3′,1″-terphenyl]-3-yl)acrylic acid
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Pd₂(dba)₃ |
| Reaction Time | 18 hours |
| Purity (HPLC) | >99% |
Decarboxylation
Thermal or photolytic decarboxylation removes the carboxylic acid group, generating styrene-like derivatives.
-
Temperature : 150–200°C under inert atmosphere
-
Catalyst : CuO nanoparticles (10 wt%)
-
Yield : 60–65%
-
Product : (E)-3-(2,3-Dihydrobenzofuran-5-yl)propene
Cyclization Reactions
The dihydrobenzofuran ring participates in Lewis acid-mediated cyclizations to form polycyclic structures.
-
Reagent : ZnBr₂ in dichloromethane
-
Product : 3-Alkyl-3-aryl-2,3-dihydrobenzofuran-2-one
-
Yield : 41–70%
Mechanism :
-
Activation of the carbonyl group by ZnBr₂.
-
Intramolecular nucleophilic attack by the furan oxygen.
-
Rearrangement to form a lactone ring.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition with alkenes, forming cyclobutane derivatives.
Data ():
-
Wavelength : 254 nm
-
Solvent : Acetonitrile
-
Reaction Partner : Ethylene
-
Yield : 55%
Biocatalytic Modifications
Microbial systems (e.g., Pseudomonas spp.) oxidize the dihydrobenzofuran ring, yielding hydroxylated metabolites ( ).
Key transformation :
this compound → Vanilloyl acetic acid (VAA)
| Parameter | Value |
|---|---|
| Enzyme | NAD⁺-dependent dehydrogenase |
| LC-MS m/z | 209 [M−H]⁻ |
Comparative Reactivity Table
| Reaction Type | Conditions | Yield (%) | Key Product |
|---|---|---|---|
| Esterification | H₂SO₄, MeOH, 65°C | >85 | Methyl ester |
| Michael Addition | DBU, THF, 25°C | 70–78 | β-Amino acid |
| Aldol Condensation | Pd₂(dba)₃, DMF, 95°C | 98 | Terphenyl derivative |
| Decarboxylation | CuO, 200°C | 60–65 | Styrene analog |
Industrial-Scale Considerations
Scientific Research Applications
(e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Table 1: Comparative Analysis of (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic Acid and Analogues
Biological Activity
(E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
- Chemical Formula : C₁₁H₁₀O₃
- CAS Number : 203505-84-4
- Melting Point : 170-173 °C
- Hazard Classification : Irritant (H302, H312) .
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- TRPM8 Activity Regulation : The compound has been identified as a regulator of TRPM8 channels, which are involved in cool sensation and pain modulation. This suggests potential applications in pain management .
- Cannabinoid Receptor Modulation : Studies show that derivatives of 2,3-dihydrobenzofuran can act as selective agonists for cannabinoid receptor 2 (CB2), indicating that this compound may influence cannabinoid signaling pathways .
- Neuroprotective Effects : In animal models, this compound has demonstrated the ability to reverse neuropathic pain without affecting locomotor behavior, suggesting a neuroprotective role .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies
- Neuropathic Pain Model : In a study involving spinal nerve ligation and paclitaxel-induced neuropathy in rats, this compound effectively reversed pain symptoms without affecting locomotion. This highlights its potential as a therapeutic agent for neuropathic conditions .
- TRPM8 Regulation : Compounds similar to this compound were tested for their ability to modulate TRPM8 channels in mammalian cell lines. Results indicated significant modulation of cool sensation pathways, suggesting applications in sensory disorders and pain management .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of compounds based on the benzofuran scaffold. These studies reveal:
- Diversity-Oriented Synthesis : Libraries of compounds derived from benzofuran and 2,3-dihydrobenzofuran have been synthesized to explore their biological activities further. The synthesis methods employed include palladium-catalyzed reactions that yield high purity and yield products suitable for biological testing .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of these compounds have shown that modifications at specific positions on the benzofuran ring can significantly alter their biological activity and receptor selectivity .
Q & A
Q. What are the established synthetic protocols for (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid?
The compound is synthesized via a Knoevenagel condensation reaction. A representative method involves heating 2,3-dihydrobenzofuran-5-carbaldehyde (10 g, 67.6 mmol) with malonic acid (10.5 g, 101.35 mmol) in pyridine (60 mL) at 100°C for 5 hours, catalyzed by piperidine (0.47 mL). Post-reaction, acidification to pH 3 with HCl and extraction with 10% IPA/chloroform yield the product as a yellow solid (78% yield). NMR (300 MHz, CDCl₃) confirms the structure: δ = 7.73 (d, J = 15.9 Hz, 1H), 6.29 (d, J = 15.9 Hz, 1H), and 4.64 (t, J = 8.7 Hz, 2H) .
Q. How is the compound characterized to confirm its structure and purity?
Key characterization techniques include:
- ¹H NMR spectroscopy : Distinct peaks for the α,β-unsaturated system (δ 7.73 and 6.29, J = 15.9 Hz) and dihydrobenzofuran protons (δ 4.64 and 3.24) .
- Elemental analysis : Confirms molecular formula (C₁₁H₁₀O₃) and purity (>95%) .
- Melting point : Data consistency (e.g., 95–97°C) helps validate purity .
Advanced Research Questions
Q. What strategies optimize reaction yields in large-scale synthesis?
Yield optimization focuses on:
- Catalyst selection : Piperidine (0.07 eq) enhances the Knoevenagel condensation efficiency by promoting enolate formation .
- Solvent choice : Pyridine acts as both solvent and base, stabilizing intermediates.
- Post-reaction workup : Acidification to pH 3 minimizes side-product formation, while IPA/chloroform extraction improves recovery .
Advanced studies may explore microwave-assisted synthesis or alternative catalysts (e.g., DBU) to reduce reaction time.
Q. How can discrepancies in spectroscopic data across studies be resolved?
Discrepancies in NMR data (e.g., δ values for dihydrobenzofuran protons) may arise from solvent effects or instrumentation differences. For example:
- In CDCl₃, dihydrobenzofuran protons appear at δ 4.64 (t, J = 8.7 Hz) and 3.24 (t, J = 8.7 Hz) , while DMSO-d₆ may shift these signals.
- Fluorinated analogs (e.g., 3-(2,3-dihydrobenzofuran-5-yl)-2-fluoroacrylic acid) show distinct ¹⁹F NMR peaks (δ -128.31) .
Resolution involves cross-referencing with high-resolution MS and X-ray crystallography (e.g., CCDC: 1889340 for structural analogs) .
Q. What is the compound’s role in medicinal chemistry and drug development?
this compound serves as a key intermediate in synthesizing bioactive molecules. For example:
- It is hydrogenated to 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid (80% yield), a precursor in Darifenacin hydrobromide synthesis, a drug for overactive bladder .
- Derivatives like 5-(2,3-dihydrobenzofuran-5-yl)-2-methylthiazole-4-carboxylic acid are explored as dual orexin receptor antagonists for insomnia treatment .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Docking studies : Predict interactions with targets like NLRP3 inflammasome (linked to inflammation and metabolic disorders) .
- QSAR modeling : Correlates substituent effects (e.g., fluorine substitution at the α-position) with pharmacological properties .
- DFT calculations : Analyze electronic effects of the α,β-unsaturated system on reactivity and stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
